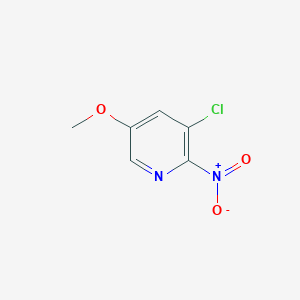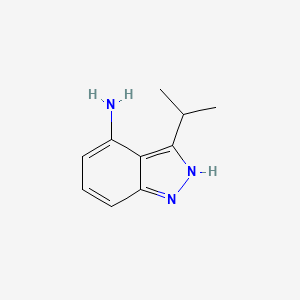
2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one is an organic compound with the molecular formula C11H8BrNO2 It is a brominated derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one typically involves the bromination of 1-(5-phenylisoxazol-3-yl)ethan-1-one. One common method is to use N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and safety of the bromination process.
化学反应分析
Types of Reactions
2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in alcohol solvents at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used. The reactions are typically conducted in acidic or basic aqueous solutions.
Major Products
Nucleophilic substitution: Substituted isoxazole derivatives.
Reduction: 1-(5-phenylisoxazol-3-yl)ethanol.
Oxidation: 1-(5-phenylisoxazol-3-yl)ethanoic acid.
科学研究应用
2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the isoxazole ring are key structural features that interact with molecular targets, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
2-Bromo-1-(3-phenylisoxazol-5-yl)ethan-1-one: A positional isomer with similar chemical properties but different biological activities.
1-(5-Phenylisoxazol-3-yl)ethan-1-one: The non-brominated precursor, which lacks the reactivity associated with the bromine atom.
2-Chloro-1-(5-phenylisoxazol-3-yl)ethan-1-one: A chlorinated analog with potentially different reactivity and biological properties.
Uniqueness
2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
CAS 编号 |
14731-15-8 |
|---|---|
分子式 |
C11H8BrNO2 |
分子量 |
266.09 g/mol |
IUPAC 名称 |
2-bromo-1-(5-phenyl-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C11H8BrNO2/c12-7-10(14)9-6-11(15-13-9)8-4-2-1-3-5-8/h1-6H,7H2 |
InChI 键 |
PPXHABJTQBEQOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


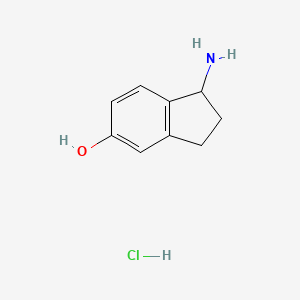
![Methyl 5-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B12968009.png)

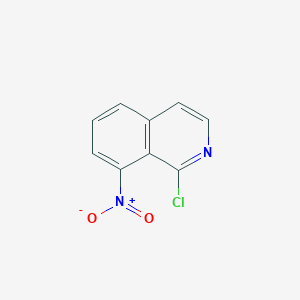
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12968029.png)
![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)

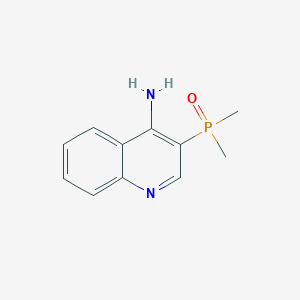
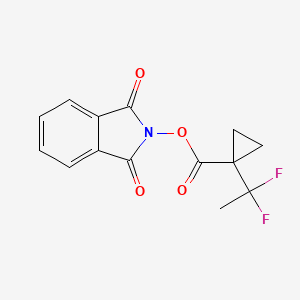

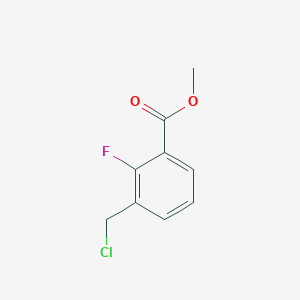
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)
